molecular formula C13H21N3O4 B1430281 Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate CAS No. 1207887-42-0

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate

Cat. No.: B1430281
CAS No.: 1207887-42-0
M. Wt: 283.32 g/mol
InChI Key: KEWJAQUOHBEHGW-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains an imidazole ring, which is a five-membered heterocyclic structure with nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid derivative, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amine group.

    Formation of the imidazole ring: The protected amino acid derivative is then subjected to cyclization reactions to form the imidazole ring. This step may involve the use of reagents such as phosphorus oxychloride (POCl3) or other cyclizing agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the Boc protecting group is removed using acids like trifluoroacetic acid (TFA), followed by substitution with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Reduced forms of the compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to certain amino acids.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, including those involved in cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes. The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to undergo further chemical modifications.

Comparison with Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-5-yl)propanoate can be compared with other similar compounds such as:

    Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound has a phenyl group instead of an imidazole ring, which affects its chemical reactivity and biological activity.

    Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-imidazol-4-yl)propanoate: This compound has the imidazole ring at a different position, which can influence its binding affinity to enzymes and receptors.

    Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-pyrazol-5-yl)propanoate: This compound contains a pyrazole ring instead of an imidazole ring, leading to different chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with molecular targets, making it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

methyl 3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)15-10(11(17)19-5)6-9-7-14-8-16(9)4/h7-8,10H,6H2,1-5H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWJAQUOHBEHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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